molecular formula C5H11NO B029169 (S)-3-Methylmorpholine CAS No. 350595-57-2

(S)-3-Methylmorpholine

Cat. No.: B029169
CAS No.: 350595-57-2
M. Wt: 101.15 g/mol
InChI Key: SFWWGMKXCYLZEG-YFKPBYRVSA-N
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Description

(S)-3-Methylmorpholine is an organic compound belonging to the morpholine family. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by a morpholine ring with a methyl group attached to the third carbon atom. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Methylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with a methylating agent such as methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Methyl Iodide} \rightarrow \text{this compound} + \text{Hydroiodic Acid} ]

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methylpyridine. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(S)-3-Methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used as a solvent and catalyst in various industrial processes, including polymerization and chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-3-Methylmorpholine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved vary depending on the specific target and context of use.

Comparison with Similar Compounds

    Morpholine: The parent compound of (S)-3-Methylmorpholine, lacking the methyl group.

    N-Methylmorpholine: A similar compound with a methyl group attached to the nitrogen atom instead of the carbon atom.

    3-Methylpyridine: A precursor in the industrial synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature and specific spatial arrangement, which can impart distinct biological and chemical properties compared to its non-chiral or differently substituted counterparts. This uniqueness makes it valuable in applications requiring specific stereochemistry, such as in the synthesis of chiral pharmaceuticals.

Properties

IUPAC Name

(3S)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWGMKXCYLZEG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475799
Record name (S)-3-Methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350595-57-2
Record name (S)-3-Methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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